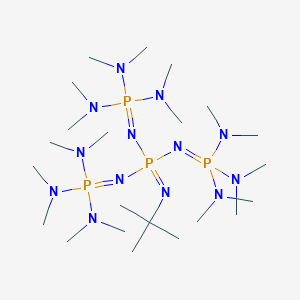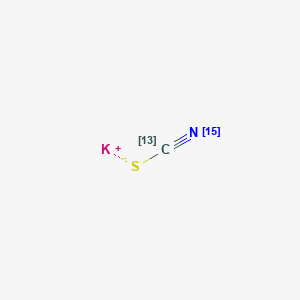
Zinc
Vue d'ensemble
Description
Le zinc est un élément chimique de symbole Zn et de numéro atomique 30. Il s’agit d’un métal légèrement cassant à température ambiante et il présente une apparence gris brillant lorsque l’oxydation est éliminée . Le this compound est essentiel à la vie et c’est l’un des métaux les plus utilisés. Il s’agit d’un métal à faible point de fusion du groupe 12 du tableau périodique .
Voies de synthèse et conditions de réaction :
Métallurgie des poudres : Les poudres de this compound de différentes tailles de particules sont traitées par des méthodes telles que le pressage à froid, le pressage à froid suivi d’un frittage et le pressage à chaud.
Méthodes de production industrielle :
Torréfaction et lixiviation : Le this compound métallique est produit par torréfaction des minerais sulfurés, puis par lixiviation du produit oxydé dans de l’acide sulfurique ou par fusion dans un haut fourneau.
Types de réactions :
Oxydation : Le this compound réagit avec l’oxygène dans l’air humide pour former de l’oxyde de this compound (II).
Substitution : Le this compound réagit avec les halogènes comme le brome et l’iode pour former du bromure de this compound et de l’iodure de this compound.
Réactifs et conditions courants :
Principaux produits :
Oxyde de this compound (ZnO) : Formé par la réaction du this compound avec l’oxygène.
Sulfure de this compound (ZnS) : Formé par la réaction du this compound avec le soufre.
4. Applications de la recherche scientifique
Le this compound joue un rôle crucial dans diverses applications de recherche scientifique :
Applications De Recherche Scientifique
Zinc plays a crucial role in various scientific research applications:
Mécanisme D'action
Le zinc a trois rôles biologiques principaux : catalytique, structurel et régulateur . Il agit comme un cofacteur pour plus de 70 enzymes différentes, y compris celles impliquées dans la synthèse des protéines et la division cellulaire . Les ions this compound contrôlent la communication intercellulaire et les événements intracellulaires qui maintiennent les processus physiologiques normaux .
Composés similaires :
Cadmium (Cd) : Comme le this compound, le cadmium est un élément du groupe 12 et partage des propriétés chimiques similaires.
Mercure (Hg) : Autre élément du groupe 12, le mercure est unique en ce qu’il est liquide à température ambiante.
Unicité du this compound :
Importance biologique : Contrairement au cadmium et au mercure, le this compound est essentiel à la santé humaine et participe à de nombreux processus biologiques.
La combinaison unique de réactivité chimique, d’importance biologique et d’applications industrielles du this compound en fait un élément vital à la fois dans la recherche scientifique et dans les applications pratiques.
Analyse Biochimique
Biochemical Properties
Zinc performs its biochemical functions as a divalent cation primarily when bound to enzymes and other proteins . It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .
Cellular Effects
This compound ions (Zn2+), serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . This compound deficiency or excessive this compound absorption disrupts this compound homeostasis and affects growth, morphogenesis, and immune response, as well as neurosensory and endocrine functions .
Molecular Mechanism
This compound transporters take up/release this compound ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis . This process requires a series of conformational changes in the transporters .
Temporal Effects in Laboratory Settings
It is known that this compound levels must be adjusted properly to maintain the cellular processes and biological responses necessary for life .
Dosage Effects in Animal Models
While the toxicity of this compound is quite low, and it is generally non-harmful, a deficiency or excess of this compound can cause severe symptoms . Symptoms of this compound deficiency are improved by this compound supplementation , confirming that this compound is an essential trace mineral and that this compound homeostasis is a crucial physiological process .
Metabolic Pathways
This compound is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with this compound through specific regions such as this compound-finger domains, LIM domains, and RING finger domains .
Transport and Distribution
This compound transporters regulate this compound levels by controlling this compound influx and efflux between extracellular and intracellular compartments, thus, modulating the this compound concentration and distribution .
Subcellular Localization
It is known that this compound is an essential trace mineral that is required for the normal function of numerous enzymes, transcriptional factors, and other proteins .
Comparaison Avec Des Composés Similaires
Cadmium (Cd): Like zinc, cadmium is a Group 12 element and shares similar chemical properties.
Mercury (Hg): Another Group 12 element, mercury is unique for being liquid at room temperature.
Uniqueness of this compound:
Reactivity: this compound is a strong reducing agent and forms a protective oxide layer, making it highly resistant to corrosion.
Biological Importance: Unlike cadmium and mercury, this compound is essential for human health and is involved in numerous biological processes.
This compound’s unique combination of chemical reactivity, biological importance, and industrial applications makes it a vital element in both scientific research and practical applications.
Propriétés
IUPAC Name |
zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHKCACWOHOZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn | |
| Record name | ZINC DUST | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4814 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035012, DTXSID101316732, DTXSID201316735 | |
| Record name | Zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, ion (Zn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, ion (Zn1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc ashes appears as a grayish colored powder. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Insoluble in water. Used in paints, bleaches and to make other chemicals., Zinc dust appears as a grayish powder. Insoluble in water. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Used in paints, bleaches and to make other chemicals., Dry Powder; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Gray powder; [CAMEO], GREY-TO-BLUE POWDER. | |
| Record name | ZINC ASHES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC DUST | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4814 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ZINC POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
907 °C | |
| Record name | Zinc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZINC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in acids and alkalies; insoluble in water, Solubility in water: reaction | |
| Record name | ZINC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
7.133 g/cu cm at 25 °C; 6.830 g/cu cm at 419.5 °C (solid); 6.620 g/cu cm at 419.5 °C (liquid); 6.250 g/cu cm at 800 °C, 7.1 g/cm³ | |
| Record name | ZINC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.47X10-6 Pa (1.10X10-8 mm Hg) at 400 K (127 °C); 0.653 Pa (4.9X10-3 mm Hg) at 600 K (327 °C) | |
| Record name | ZINC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels. | |
| Record name | Zinc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere ... Brittleness /of ordinary zinc/ is thought to be assoc with impurities such as tin., Lead contaminates special high grade zinc at 0.003%; high grade zinc at 0.07%; intermediate grade at 0.2%; brass special at 0.6%; prime western at 1.6%, Iron contaminates special high grade zinc at 0.003%; high grade at 0.02%; intermediate at 0.03%; brass special at 0.03%; prime western at 0.08%, Cadmium contaminates special high grade zinc at 0.003%; high grade at 0.03%; intermediate grade at 0.4%; brass special at 0.5%, For more Impurities (Complete) data for ZINC, ELEMENTAL (6 total), please visit the HSDB record page. | |
| Record name | ZINC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Bluish-white, lustrous metal; distorted hexagonal close-packed structure; when heated to 100-150 °C becomes malleable, at 210 °C becomes brittle and pulverizable, Brittle at ordinary temperatures | |
CAS No. |
7440-66-6, 14018-82-7, 15176-26-8, 19229-95-9 | |
| Record name | ZINC ASHES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC DUST | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4814 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, ion (Zn1+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, ion (Zn 1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019229959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, ion (Zn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, ion (Zn1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41CSQ7QDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
787 °F, 419.53 °C, 419 °C | |
| Record name | Zinc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ZINC, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Q1: How does zinc deficiency affect pregnant and lactating women?
A1: Pregnant and lactating women have increased this compound requirements compared to non-pregnant, non-lactating women [, ]. Without sufficient this compound intake and efficient utilization, they risk this compound depletion, which can negatively impact both maternal and infant health [].
Q2: What homeostatic adjustments occur in the body to maintain this compound balance during lactation?
A2: Studies show that lactating women may experience increased fractional this compound absorption and decreased endogenous fecal this compound losses, even when consuming marginal-zinc diets [, ]. This adaptation helps them achieve this compound balance and maintain adequate this compound levels in breast milk [, ].
Q3: Can iron supplementation affect this compound absorption in infants?
A3: Research suggests that iron supplements, often recommended for infants, do not appear to inhibit the absorption of this compound or copper in healthy, breastfed infants aged 6-9 months [].
Q4: Does dietary this compound intake affect diabetic individuals differently?
A4: Studies in streptozotocin-diabetic rats revealed that they absorb more this compound from diets containing higher this compound levels (20 ppm) than from diets with lower levels (10 ppm) []. Additionally, diabetic rats seem to excrete less endogenous this compound through the intestines, potentially as a compensatory mechanism for increased urinary this compound loss [].
Q5: How does this compound influence bone health?
A5: The this compound receptor GPR39 plays a critical role in maintaining healthy bone matrix deposition by osteoblasts []. GPR39-deficient mice exhibit weaker bones with altered composition, including a higher mineral-to-matrix ratio []. These mice also show abnormal collagen and mineral content in their bones, highlighting the importance of this compound sensing by GPR39 for normal bone development and integrity [].
Q6: Can high this compound levels impact copper absorption?
A6: High dietary this compound can affect copper status in animals []. Studies using Caco-2 cells, an intestinal cell model, demonstrated that prolonged exposure to high this compound concentrations (50-200 μmol/L) in culture media can reduce copper transport across the cell monolayer []. This effect may be linked to increased metallothionein levels within the cells, which can bind copper and potentially reduce its availability [].
Q7: How does this compound interact with the GATA family of transcription factors in the kidneys?
A7: Research indicates that both moderate this compound deficiency and diet restriction can decrease the expression of several GATA family genes, particularly GATA2, GATA3, Gatad1, Gatad2a, and Gatad2b, in the medulla of rat kidneys []. This finding suggests that this compound status can influence the regulation of gene expression in the kidneys, potentially impacting renal function.
Q8: What is the role of this compound in wound healing?
A8: this compound plays a crucial role in wound healing by supporting cell proliferation and protein synthesis, particularly collagen formation []. this compound deficiency can impair these processes, leading to delayed wound healing [].
Q9: Does this compound play a role in neuronal function?
A9: this compound can interact with neuronal calcium sensor (NCS) proteins, a family of proteins crucial for regulating calcium signaling in neurons []. This interaction may contribute to the fine-tuning of neuronal responses to calcium signals, potentially influencing a range of neuronal functions.
Q10: What is the role of zincating in improving coating adhesion on aluminum alloys?
A10: Zincating, a surface treatment, enhances the adhesion of coatings, such as nickel, to aluminum alloys like AA7075 []. This process involves depositing this compound particles onto the aluminum surface, creating a more favorable interface for coating adhesion []. Increasing the duration of the zincating process can lead to a more homogeneous distribution of this compound particles and further improve coating adhesion [].
Q11: How do this compound oxide nanoparticles (ZnO-NPs) affect the antioxidant status of chickens?
A11: Supplementing chicken diets with ZnO-NPs at a dose of 80 mg/kg has been shown to enhance antioxidant status []. This effect is likely due to the increased activity of antioxidant enzymes like catalase and superoxide dismutase, as well as an increase in total antioxidant capacity, observed in chickens fed with ZnO-NPs [].
Q12: What is the role of this compound in this compound-mercuric oxide batteries, particularly in the context of implantable cardiac pacemakers?
A13: Sealed this compound-mercuric oxide cells have played a significant role in the development of implantable cardiac pacemakers []. These cells offer several advantages, including high energy density, long storage life, and a relatively constant discharge voltage, making them suitable for this critical application [].
Q13: Can this compound be efficiently recycled from industrial waste?
A14: Vacuum distillation has proven to be an efficient method for recycling this compound from galvanizing plant waste []. This process offers several benefits, including high this compound recovery rates (≥ 90%), high purity of the recovered this compound (> 99.5%), and a significant reduction in air pollution compared to traditional recycling methods [].
Q14: How does this compound affect the properties of aluminum alloys?
A15: The addition of this compound to aluminum, specifically in the context of ternary aluminum-zinc-magnesium alloys, significantly enhances the age-hardening capacity of the material []. This enhancement is attributed to the interaction between this compound and magnesium atoms, leading to the formation of strengthening precipitates within the alloy matrix [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)








